![molecular formula C15H7ClF3N5OS B2695504 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303150-41-6](/img/structure/B2695504.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound . It has a molecular weight of 397.762 . The compound is part of the pyridine family, which are aromatic compounds that contain a nitrogen atom .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible method could involve the use of 2-Chloro-5-(trifluoromethyl)pyridine as a starting material . This compound could then undergo a series of reactions to introduce the other functional groups present in the final compound .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. These include a pyridine ring, a triazolopyrimidine ring, and a furyl group . The presence of these groups could have significant effects on the compound’s properties and reactivity.Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by the presence of the various functional groups. For example, the pyridine ring could undergo electrophilic substitution reactions, while the sulfanyl group could participate in oxidation and reduction reactions .Physical and Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available from the current data .Applications De Recherche Scientifique
Synthesis and Labeling
- Radiolabeling for Receptor Studies: Triazolopyrimidine derivatives, such as SCH 58261, have been synthesized and radiolabeled for use in receptor binding studies, indicating their utility in pharmacological research for characterizing receptor subtypes, such as the A2A adenosine receptor antagonist activity (Baraldi et al., 1996).
Chemical Synthesis and Characterization
- Novel Synthetic Pathways: Research has focused on developing new methods for synthesizing triazolopyrimidine derivatives, showcasing their importance in generating compounds with potential biological activities. This includes investigations into their antitumor, antiviral, herbicidal, and fungicidal properties (Fizer et al., 2013).
- Metal-Free Synthesis Approaches: Innovative approaches for the synthesis of biologically important triazolopyrimidines through metal-free methods have been explored, emphasizing the efficiency and environmental friendliness of such processes (Zheng et al., 2014).
Pharmacological and Biological Applications
- Antimicrobial Activity: Several triazolopyrimidine compounds have been synthesized and evaluated for their antimicrobial properties, indicating the potential use of these compounds in developing new antibacterial agents (Abdel-Motaal & Raslan, 2014).
- Potential Antiasthma Agents: Triazolopyrimidines have been identified as mediator release inhibitors, suggesting their application in treating asthma through the inhibition of cellular responses to mediators (Medwid et al., 1990).
Structural and Analytical Studies
- Crystal Structure Analysis: The crystal structures of triazolopyrimidine derivatives have been elucidated, contributing to the understanding of their chemical behavior and potential for interactions in biological systems (Hu et al., 2005).
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N5OS/c16-9-6-8(15(17,18)19)7-21-12(9)26-14-22-13-20-4-3-10(24(13)23-14)11-2-1-5-25-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCTAQSHVPDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
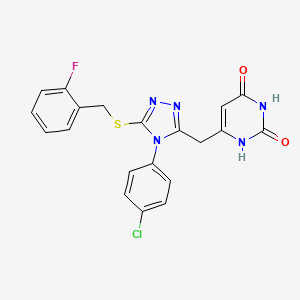

![2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2695423.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)
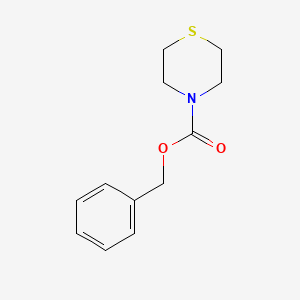
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)
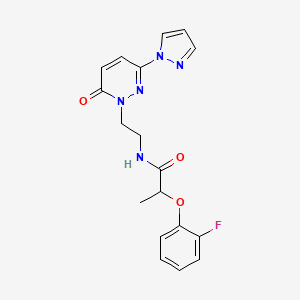
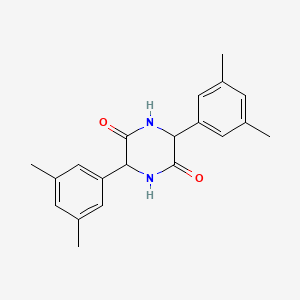
![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695436.png)
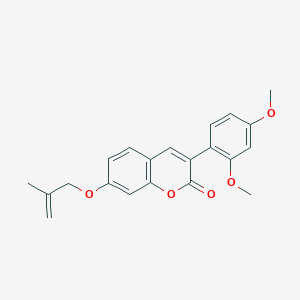
![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)
